molecular formula C14H20ClNO2S2 B2616886 7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane CAS No. 1705761-66-5

7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane

Cat. No.: B2616886
CAS No.: 1705761-66-5
M. Wt: 333.89
InChI Key: VXAAZZGJJVCKPE-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 2-chlorophenyl group and an isopropylsulfonyl group attached to the thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing both sulfur and nitrogen atoms. Commonly, a thiol and an amine are used as starting materials.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane ring with a chlorinated aromatic compound under basic conditions.

    Attachment of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the thiazepane ring with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the thiazepane ring.

    Substitution: The aromatic 2-chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents, halogenating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiazepane derivatives with reduced functional groups.

    Substitution: Aromatic derivatives with various substituents on the 2-chlorophenyl group.

Scientific Research Applications

7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Chlorophenyl)-4-(methylsulfonyl)-1,4-thiazepane: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.

    7-(2-Chlorophenyl)-4-(ethylsulfonyl)-1,4-thiazepane: Similar structure but with an ethylsulfonyl group instead of an isopropylsulfonyl group.

    7-(2-Chlorophenyl)-4-(propylsulfonyl)-1,4-thiazepane: Similar structure but with a propylsulfonyl group instead of an isopropylsulfonyl group.

Uniqueness

The uniqueness of 7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the isopropylsulfonyl group may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-(2-chlorophenyl)-4-propan-2-ylsulfonyl-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S2/c1-11(2)20(17,18)16-8-7-14(19-10-9-16)12-5-3-4-6-13(12)15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAAZZGJJVCKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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